{2-[(cyclohexyloxy)methyl]phenyl}methanamine, also known by its IUPAC name, is a chemical compound with the molecular formula and a molecular weight of approximately . This compound features a phenyl ring substituted with a cyclohexyloxy group and an amine group, which contributes to its unique properties and potential applications in various fields.
This compound can be classified under organic compounds, specifically within the categories of amines and phenolic compounds. Its structure includes both an aromatic phenyl group and an aliphatic cyclohexyl group, making it a hybrid molecule with diverse reactivity. The compound is primarily sourced from chemical suppliers and is utilized in both academic research and industrial applications.
The synthesis of {2-[(cyclohexyloxy)methyl]phenyl}methanamine typically involves nucleophilic substitution reactions. A common method includes the reaction of 3-(bromomethyl)phenylmethanamine with cyclohexanol in the presence of a base. This reaction proceeds through the following steps:
The reaction conditions typically require heating under reflux to facilitate the nucleophilic attack. The choice of base can influence the yield and purity of the product, with sodium hydroxide or potassium carbonate being common choices.
The molecular structure of {2-[(cyclohexyloxy)methyl]phenyl}methanamine can be represented using various structural formulas:
InChI=1S/C14H21NO/c1-11-7-8-12(10-15)14(9-11)16-13-5-3-2-4-6-13/h7-9,13H,2-6,10,15H2,1H3CC1=CC(=C(C=C1)CN)OC2CCCCC2This data allows for computational modeling and visualization of the compound's three-dimensional structure.
{2-[(cyclohexyloxy)methyl]phenyl}methanamine can undergo several chemical reactions:
Common reagents for these reactions include:
The mechanism of action for {2-[(cyclohexyloxy)methyl]phenyl}methanamine is not fully elucidated but is believed to involve interactions with specific biological targets such as receptors or enzymes. The presence of both an amine and a phenyl group allows for potential modulation of various physiological pathways, possibly influencing neurotransmitter activity or other biochemical processes.
{2-[(cyclohexyloxy)methyl]phenyl}methanamine has several applications across various scientific fields:
CAS No.: 60-24-2
CAS No.: 152405-02-2
CAS No.: 152885-09-1
CAS No.: 463-82-1
CAS No.:
CAS No.: